AKR1C3 vs. AKR1C2 Isoform Selectivity
In competitive inhibition assays against human recombinant aldo-keto reductase isoforms, tetrahydronaphthalene-based compounds bearing a 4-oxo group exhibit differential selectivity between AKR1C3 (Ki = 107 nM) and AKR1C2 (Ki = 103,000 nM), yielding a ~960-fold selectivity window [1]. In contrast, fully reduced (non-oxo) tetrahydronaphthalene-2-yl propanoic acid analogs tested under identical conditions show substantially attenuated or negligible AKR1C3 inhibition, demonstrating that the 4-oxo moiety is a critical pharmacophoric element for AKR1C3 engagement [2]. The IC50 values further corroborate this trend, with 4-oxo analogs achieving IC50 = 206,000 nM against AKR1C2 versus sub-micromolar activity against AKR1C3 [3].
| Evidence Dimension | Enzyme inhibition potency and isoform selectivity (AKR1C3 vs AKR1C2) |
|---|---|
| Target Compound Data | AKR1C3 Ki = 107 nM; AKR1C2 Ki = 103,000 nM; AKR1C2 IC50 = 206,000 nM [1][3] |
| Comparator Or Baseline | Non-oxo tetrahydronaphthalene-2-yl propanoic acid analogs: no significant AKR1C3 inhibition reported at comparable concentrations [2] |
| Quantified Difference | ~960-fold selectivity for AKR1C3 over AKR1C2; qualitative loss of AKR1C3 affinity upon removal of 4-oxo group |
| Conditions | Competitive inhibition of human recombinant AKR1C3/AKR1C2; S-tetralol oxidation assay with Cheng-Prusoff analysis [1][3] |
Why This Matters
Procurement of the 4-oxo-substituted compound is essential for projects targeting AKR1C3-dependent steroid metabolism in cancers; non-oxo analogs lack the requisite potency and selectivity, making them unsuitable surrogates.
- [1] BindingDB. BDBM50396749 / CHEMBL2172258. Ki = 107 nM for human recombinant AKR1C3 (S-tetralol oxidation, Cheng-Prusoff). View Source
- [2] ChEMBL Database. CHEMBL2172258. Summary of AKR1C3/AKR1C2 inhibition data for tetrahydronaphthalene series. View Source
- [3] BindingDB. BDBM50396749. AKR1C2 IC50 = 206,000 nM; Ki = 103,000 nM for same compound series. View Source
